molecular formula C15H9FN2O2 B11694096 (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11694096
M. Wt: 268.24 g/mol
InChI Key: OKLONZWBFHWGCB-UKTHLTGXSA-N
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Description

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features both fluorine and nitro functional groups attached to a phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through a multi-step process involving the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.

    Final Coupling: The nitrated intermediate is coupled with another aromatic compound under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: (2Z)-3-(4-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or amides.

Scientific Research Applications

(2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.

    (2Z)-3-(4-bromophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of fluorine.

    (2Z)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can influence its reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C15H9FN2O2

Molecular Weight

268.24 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9FN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-9H/b13-9+

InChI Key

OKLONZWBFHWGCB-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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